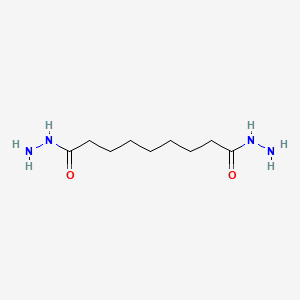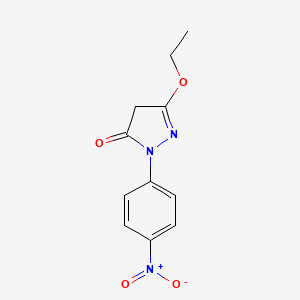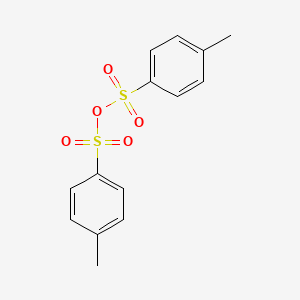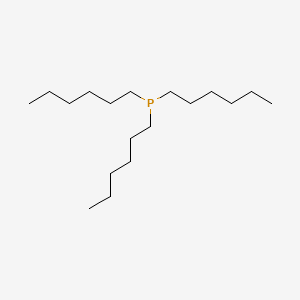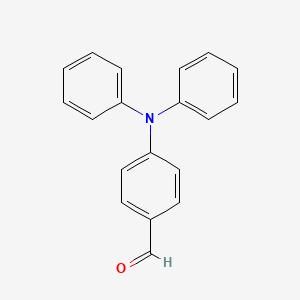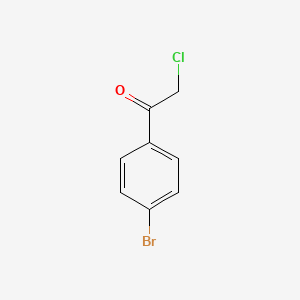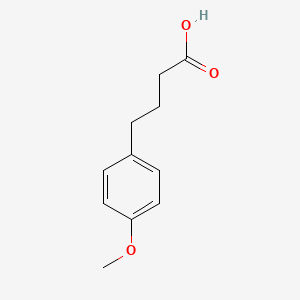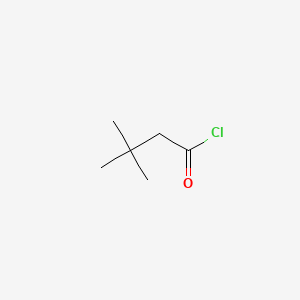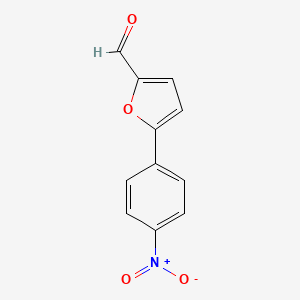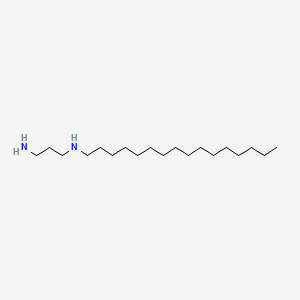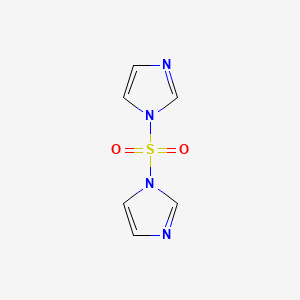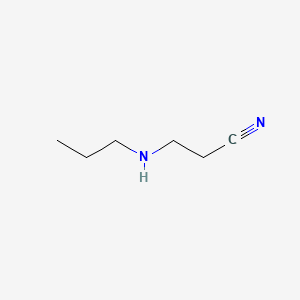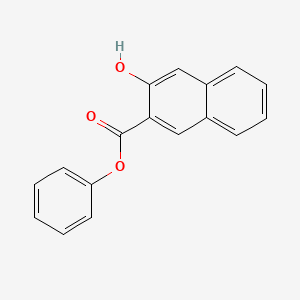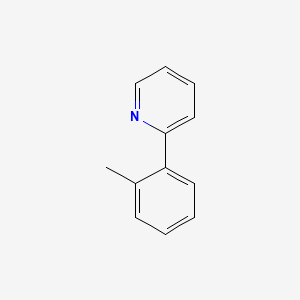
2-(o-Tolyl)pyridine
Overview
Description
2-(o-Tolyl)pyridine is an organic compound that features a pyridine ring substituted with an o-tolyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and its role as a ligand in various catalytic processes .
Mechanism of Action
Target of Action
The primary target of 2-(o-Tolyl)pyridine is the C-H bond in various aryl-alkyl ketones . The compound acts as a ligand, enhancing the efficiency of the ruthenium-catalyzed ketone directed ortho-arylation . The role of this compound is to guide the transition metal catalyst to selectively activate a particular C-H bond .
Mode of Action
This compound interacts with its targets by acting as a bidentate NC-type ligand . This interaction significantly enhances the C-H arylation reaction . The addition of this compound to the reaction mixture results in a more effective ortho-arylation of various aryl-alkyl ketones .
Biochemical Pathways
The biochemical pathway affected by this compound is the C-H bond functionalization pathway . The compound’s action leads to the modification of organic frameworks, potentially reducing synthetic steps towards target molecules . The downstream effects include the transformation of ketones into a diverse range of functional groups .
Pharmacokinetics
The compound’s effectiveness as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation suggests that it may have favorable absorption and distribution properties .
Result of Action
The molecular and cellular effects of this compound’s action include the selective activation of a specific C-H bond within complex molecules . This results in the transformation of ketones into a diverse range of functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is most effective in an inert atmosphere at room temperature . Furthermore, the presence of certain residues on the benzoic ester or the aromatic ring of the ketone substrates can affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)pyridine typically involves the reaction of o-tolylmagnesium bromide with pyridine-2-carbaldehyde. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Grignard reactions followed by purification processes such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2-(o-Tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, often at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridines .
Scientific Research Applications
2-(o-Tolyl)pyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- 2-(p-Tolyl)pyridine
- 2-Phenylpyridine
- 2-(m-Tolyl)pyridine
Comparison: 2-(o-Tolyl)pyridine is unique due to its ortho-substitution, which provides distinct steric and electronic properties compared to its para- and meta-substituted analogs. This uniqueness makes it particularly effective in certain catalytic applications where steric hindrance and electronic effects play crucial roles .
Properties
IUPAC Name |
2-(2-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWYIODJKVPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145474 | |
| Record name | 2-(o-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10273-89-9 | |
| Record name | 2-(2-Methylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10273-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(o-Tolyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010273899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(o-Tolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(o-tolyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(o-tolyl)pyridine enhance the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation?
A1: While the exact mechanism is not fully elucidated in the provided research [], this compound acts as a bidentate NC-type ligand that likely enhances the catalytic activity of the ruthenium complex. This enhancement could be due to several factors, including improved stability of the catalytic intermediates, favorable orientation of the substrate, or facilitating key steps in the catalytic cycle. Further research would be needed to pinpoint the exact mechanism of action.
Q2: What are the limitations of using this compound in this specific ruthenium-catalyzed ortho-arylation reaction?
A2: The research indicates that while this compound significantly improves the reaction, certain substrate limitations exist []. For example, the presence of methoxy (OMe) or trifluoromethyl (CF3) substituents on the aromatic ring of the ketone substrates hinders the reaction. Interestingly, the same substituents are tolerated when present on the arylboronic acid ester, highlighting the influence of steric and electronic factors on the reaction outcome.
Q3: Can this compound be used in other C-C coupling reactions besides those involving ruthenium catalysts?
A3: Yes, research demonstrates the successful utilization of this compound in platinum-catalyzed C(sp2)-C(sp3) coupling reactions []. In this context, the compound participates in a sequence involving rollover cyclometalation, ultimately leading to the formation of methyl-substituted pyridines and bipyridines. This example demonstrates the potential of this compound as a versatile ligand in various metal-catalyzed coupling reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

